Beta-glucano

Descripción general

Descripción

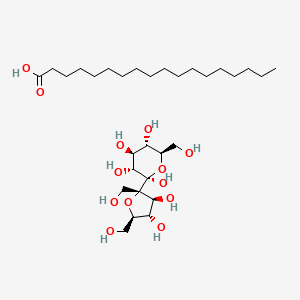

Beta-glucan is a group of complex carbohydrates found in the cell walls of bacteria, fungi, algae, and plants. These polysaccharides are known for their diverse range of biological activities and have gained significant attention in the field of nutrition and supplements. Beta-glucans are composed of glucose molecules linked together in a linear or branched fashion, with the most common type being the (1→3)-β-glycosidic linkage .

Aplicaciones Científicas De Investigación

Beta-glucan has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Beta-Glucan, a heterogeneous group of glucose polymers, initiates immune responses via immune cells, which become activated by the binding of the polymer to specific receptors . The primary targets of Beta-Glucan are immune cells such as macrophages, natural killer cells, and neutrophils . These cells play a crucial role in the immune system, providing the first line of defense against pathogens .

Mode of Action

Beta-Glucan interacts with its targets by binding to different receptors on leukocytes, leading to the stimulation of immune responses . This interaction results in the release of cytokines and chemokines . These signaling proteins eventually stimulate the immunocompetent cells for killing pathogens by phagocytosis, oxidative burst, and cytotoxic killing activities . They also procreate immunological memories and specific antibodies through activation of T and B lymphocytes .

Biochemical Pathways

The biochemical pathways affected by Beta-Glucan are predominantly related to immune responses. Beta-Glucan is a key pathogen-associated molecular pattern (PAMP) that is detected upon fungal infection to trigger the host’s immune responses .

Result of Action

The molecular and cellular effects of Beta-Glucan’s action are primarily related to immune modulation. Beta-Glucan stimulates immune responses, including bactericidal activity, cytokine productivity, and survival fit ability at cellular levels . It enhances the immune profile, providing more competent immune responses for treating diseases .

Action Environment

The action of Beta-Glucan can be influenced by environmental factors. For instance, in aquaculture, Beta-Glucan has been proven as a potent immunostimulant for improving the immunity of cultured fish against disease and stress . It exerts a positive impact on fish and aquatic organisms’ immunity, enhancing their disease resistance by increasing functional and decreasing deleterious responses .

Métodos De Preparación

Beta-glucan can be extracted and modified using various methods:

-

Extraction Techniques

Hot Water Extraction: This method involves using hot water to extract beta-glucan from its natural sources.

Enzymatic Extraction: Enzymes such as glucanase and lichenase are used to break down the cell walls and release beta-glucan.

Alkali Extraction: Alkaline solutions are used to dissolve the cell walls and extract beta-glucan.

Ultrasound/Microwave Assisted Extraction: These techniques use ultrasound or microwave energy to enhance the extraction process.

-

Modification Techniques

Physical Treatment: Low or high-temperature treatments can alter the spatial structures of beta-glucan.

Chemical Processes: Acids, alkali, and salts can be used to modify the primary structures of beta-glucan.

Mechanical Techniques: Homogenization and sonication can be used to modify the structural properties of beta-glucan.

Análisis De Reacciones Químicas

Beta-glucan undergoes various chemical reactions, including:

Substitution: Substitution reactions involve replacing hydroxyl groups in beta-glucan with other functional groups, such as acetyl or methyl groups.

Common reagents and conditions used in these reactions include acids, alkali, and various enzymes. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Beta-glucan is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Cellulose: Unlike beta-glucan, cellulose is insoluble and does not exhibit the same physicochemical properties.

Beta-glucan stands out due to its immune-modulating, cholesterol-lowering, and blood sugar-managing effects, making it a valuable compound in various fields.

Propiedades

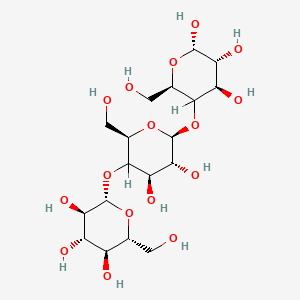

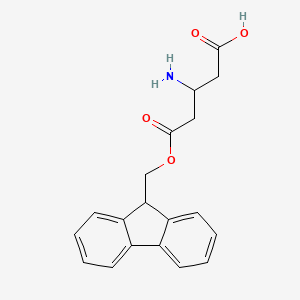

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-URKRLVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-22-9, 55965-23-6 | |

| Record name | beta-Glucan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Glucane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B1580494.png)